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molecular formula C9H12N2O2 B1296358 Ethyl 2,4-dimethylpyrimidine-5-carboxylate CAS No. 2226-86-0

Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Cat. No. B1296358
M. Wt: 180.2 g/mol
InChI Key: WCMYQNCFRCBDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199124B2

Procedure details

Acetamidine hydrochloride was added to a 10% sodium ethoxide-ethanol solution (410 mL, 0.53 mol) at room temperature. Then, ethyl 2-acetyl-3-(dimethylamino)acrylate (98 g, 0.53 mol) was added to the mixture, and the mixture was heated under reflux for 24 hrs. Ethanol was evaporated under reduced pressure. Water was added to the residue and the mixture was extracted with ethyl acetate. The extract was washed with water, dried and the solvent was evaporated. The residue was distilled under reduced pressure to give the title compound (73 g, yield 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium ethoxide ethanol
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].[O-]CC.[Na+].C(O)C.[C:13]([C:16](=[CH:22]N(C)C)[C:17]([O:19][CH2:20][CH3:21])=[O:18])(=O)[CH3:14]>>[CH3:3][C:2]1[N:5]=[C:13]([CH3:14])[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:22][N:4]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
sodium ethoxide ethanol
Quantity
410 mL
Type
reactant
Smiles
[O-]CC.[Na+].C(C)O
Step Two
Name
Quantity
98 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=CN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hrs
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C(=N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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